molecular formula C24H16N2OS B11709685 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL CAS No. 1426288-91-6

1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL

Cat. No.: B11709685
CAS No.: 1426288-91-6
M. Wt: 380.5 g/mol
InChI Key: GOFWGWJJKRCBHF-UHFFFAOYSA-N
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Description

1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL is a complex organic compound that features a benzothiazole moiety linked to a naphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. The reaction is often carried out in ethanol as a solvent and stirred at 50°C for 1 hour . Another method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of L-proline as a catalyst .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL is unique due to its naphthalen-2-ol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in research and industry.

Properties

CAS No.

1426288-91-6

Molecular Formula

C24H16N2OS

Molecular Weight

380.5 g/mol

IUPAC Name

1-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C24H16N2OS/c27-22-14-13-16-7-1-2-8-17(16)19(22)15-25-20-10-4-3-9-18(20)24-26-21-11-5-6-12-23(21)28-24/h1-15,27H

InChI Key

GOFWGWJJKRCBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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